4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

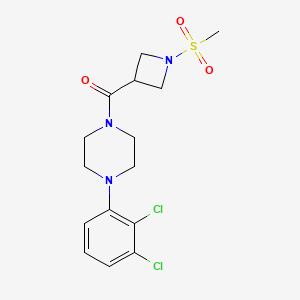

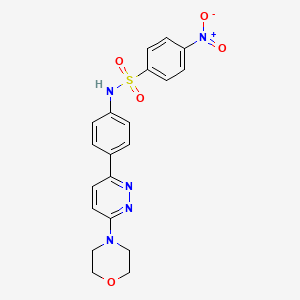

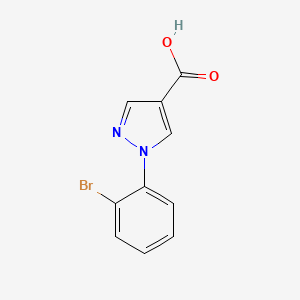

4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is an organic compound that belongs to the sulfonamide family and is commonly referred to as CPB.

Aplicaciones Científicas De Investigación

Antitumor Activity and CDK Inhibition

4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide: has been investigated for its potential as an antitumor agent. Researchers have explored its dual inhibition of cyclin-dependent kinases (CDK) 6 and 9, which play crucial roles in cell cycle regulation. By targeting these CDKs, the compound may hinder cancer cell proliferation and promote apoptosis. Further studies are ongoing to optimize its efficacy and safety .

Antibacterial Properties

Emerging research suggests that this compound possesses antibacterial activity. Its unique chemical structure, combining a sulfonamide group with a phenoxypyrimidine moiety, may contribute to its effectiveness against bacterial pathogens. Investigating its mode of action and potential clinical applications is an active area of study .

Organic Synthesis and Borate Chemistry

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a derivative of our compound, has been synthesized through nucleophilic and amidation reactions. Its borate and sulfonamide groups make it an interesting intermediate for organic synthesis. Researchers explore its reactivity and applications in designing novel compounds .

Analgesic Potential

Within a series of N-phenylacetamide sulphonamides, a related compound—N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide—exhibited promising analgesic activity comparable to paracetamol. While not identical to our compound, this finding highlights the potential of sulfonamide-based structures in pain management .

Crystallography and Structural Insights

The crystal structure of our compound reveals key bond lengths and angles. Notably, the C-N bonds exhibit significant deviations from typical single or double bond lengths due to electron delocalization in the pyridine system. Understanding its solid-state structure aids in predicting its behavior and interactions .

Computational Studies and DFT Analysis

Density functional theory (DFT) calculations can provide insights into electronic properties, vibrational spectra, and reactivity. Researchers have employed DFT to explore the compound’s stability, charge distribution, and potential energy surfaces. Such studies enhance our understanding of its behavior in various environments .

Propiedades

IUPAC Name |

4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c17-12-6-8-15(9-7-12)24(21,22)20-13-10-18-16(19-11-13)23-14-4-2-1-3-5-14/h1-11,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWPKOAFXZRSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2529161.png)

![N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2529162.png)

![2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2529171.png)

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2529172.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)